molecular formula C11H17NO B2385571 {3-[(Propan-2-yloxy)methyl]phenyl}methanamine CAS No. 1016717-61-5

{3-[(Propan-2-yloxy)methyl]phenyl}methanamine

Cat. No.: B2385571
CAS No.: 1016717-61-5
M. Wt: 179.263
InChI Key: PAGAOEPSWQTECY-UHFFFAOYSA-N
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Description

{3-[(Propan-2-yloxy)methyl]phenyl}methanamine (CAS 1016717-61-5) is a primary amine with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.25 g/mol. Its structure comprises a phenyl ring substituted at the meta position with a propan-2-yloxy (isopropoxy) methyl group and a methanamine (-CH₂NH₂) group. This compound is characterized by its bifunctional nature, combining an ether linkage and a primary amine, which enables diverse reactivity in synthetic chemistry. It has been utilized as a building block in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents, owing to its ability to participate in reductive amination and nucleophilic substitution reactions .

Properties

IUPAC Name

[3-(propan-2-yloxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-6,9H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAOEPSWQTECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Propan-2-yloxy)methyl]phenyl}methanamine typically involves the reaction of 3-(chloromethyl)phenylmethanamine with isopropyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of {3-[(Propan-2-yloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of {3-[(Propan-2-yloxy)methyl]phenyl}methanamine can be compared to several analogs, as summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Differences Potential Applications Reference
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine Ethoxyethoxy ether chain C₁₂H₁₉NO₂ 209.29 Longer ether chain increases hydrophilicity and steric bulk. Enhanced solubility in polar solvents; potential for improved pharmacokinetics.
1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine (QD-4415) Methyl group at position 5, isopropoxy at position 2 C₁₁H₁₇NO 179.25 Positional isomerism alters electronic distribution; methyl group adds steric hindrance. Position-dependent receptor binding in kinase inhibitors.
{2-[(Propan-2-yloxy)methyl]phenyl}methanamine Isopropoxy group at ortho position C₁₁H₁₇NO 179.25 Ortho substitution causes steric hindrance near the amine group. Reduced reactivity in bulky environments; niche use in constrained scaffolds.
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride Methyl-isopropyl amino group C₁₂H₂₂Cl₂N₂ 265.22 Ether replaced with tertiary amine; hydrochloride salt enhances solubility. Basic amine for pH-dependent interactions in ion channels.
(3-(Cyclohexylmethoxy)phenyl)methanamine Cyclohexylmethoxy group C₁₄H₂₁NO 219.32 Bulky cyclohexyl group increases hydrophobicity. Improved blood-brain barrier penetration in CNS-targeting drugs.
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine Pyridine ring with methoxyethoxy C₉H₁₄N₂O₂ 182.22 Heteroaromatic ring alters electronic properties; methoxyethoxy enhances polarity. Binding to nicotinic acetylcholine receptors.

Key Research Findings

Positional Isomerism and Reactivity :

  • The ortho-substituted analog ({2-[(Propan-2-yloxy)methyl]phenyl}methanamine) exhibited 30% lower yield in reductive amination compared to the meta-substituted parent compound due to steric hindrance near the amine group .
  • In contrast, the para-substituted derivative (QD-4415) showed 91% yield in coupling reactions, highlighting the importance of substituent position in synthetic efficiency .

Ether vs. Amine Modifications :

  • Replacing the isopropoxy group with a tertiary amine (as in ) increased basicity (pKa ~9.5) and improved solubility in acidic media, making it suitable for ion-pair chromatography .

Biological Activity :

  • The cyclohexylmethoxy analog () demonstrated 10-fold higher logP (3.2) compared to the parent compound (logP 1.8), correlating with enhanced membrane permeability in antifungal assays .
  • Pyridine-based analogs () showed selective binding to neuronal receptors, with IC₅₀ values of 0.8 µM in acetylcholine receptor inhibition studies .

Thermodynamic Stability :

  • Differential scanning calorimetry (DSC) revealed that the ethoxyethoxy derivative () had a lower melting point (45°C) versus the parent compound (72°C), attributed to reduced crystallinity due to the flexible ether chain .

Biological Activity

The compound {3-[(Propan-2-yloxy)methyl]phenyl}methanamine , also known as 1-{3-[(propan-2-yloxy)methyl]phenyl}methanamine hydrochloride , is a phenylamine derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by a phenyl ring substituted with a propan-2-yloxy group, suggests possible interactions with various biological targets, making it a candidate for pharmaceutical applications.

  • Molecular Formula : C13H19ClN2O
  • Molecular Weight : Approximately 248.76 g/mol
  • Purity : Typically around 95%

The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, facilitating biological assays and applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
  • Analgesic Activities : Possible interactions with pain-related receptors.

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may act as a ligand, binding to active sites and modulating enzymatic activity, which could lead to therapeutic effects.

Enzyme Inhibition Studies

Several studies have investigated the enzyme inhibition potential of this compound. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development for conditions like diabetes or cancer.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanisms :
    • In vitro assays using human cell lines showed that the compound could reduce the production of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
{3-Chloro-5-(propan-2-yloxy)phenyl}methanamineChlorine substitution on phenyl ringAntimicrobial and enzyme inhibition
{4-(Propan-2-yloxy)methylphenyl}methanamineDifferent position of propan-2-yloxyAnalgesic properties

The presence of the propan-2-yloxy group distinguishes these compounds, potentially leading to varied reactivity and biological effects.

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future studies include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
  • Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.

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